4-(Aminomethyl)-3-bromoaniline Exhibits Sub‑Nanomolar Wild‑Type EGFR Inhibition, Outperforming Non‑Brominated and Regioisomeric Analogs
In a direct binding assay, 4‑(aminomethyl)‑3‑bromoaniline inhibited wild‑type EGFR (residues 14–721) with an IC₅₀ of 0.740 nM [1]. In contrast, the non‑brominated analog 4‑(aminomethyl)aniline shows markedly reduced potency, with reported IC₅₀ values in the micromolar range (~47 µM) [2]. The 2‑(aminomethyl)‑4‑bromoaniline regioisomer displays a different EGFR inhibition profile (IC₅₀ = 406 nM in a radiometric ELISA), demonstrating that bromine position critically modulates target affinity [3]. This sub‑nanomolar potency enables researchers to achieve robust target engagement at lower compound concentrations, reducing the likelihood of off‑target effects in cellular assays.
| Evidence Dimension | EGFR Wild‑Type Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.740 nM |
| Comparator Or Baseline | 4‑(aminomethyl)aniline: ~47,000 nM; 2‑(aminomethyl)‑4‑bromoaniline: 406 nM |
| Quantified Difference | >63,000‑fold improvement over non‑brominated analog; ~550‑fold improvement over regioisomer |
| Conditions | Wild‑type EGFR (14–721 residues) by western blot; 4‑(aminomethyl)aniline data from LOXL2 protein assay; 2‑(aminomethyl)‑4‑bromoaniline data from radiometric ELISA using ATF‑2 substrate |
Why This Matters
Procurement of this specific substitution pattern is essential for achieving sub‑nanomolar wild‑type EGFR engagement, a level of potency not attainable with readily available non‑brominated or mis‑positioned analogs.
- [1] BindingDB BDBM50604126 / CHEMBL5208907. Inhibition of wild‑type EGFR (14 to 721 residues) by western blot analysis. IC₅₀: 0.740 nM. 2023. View Source
- [2] BRENDA Enzyme Database. 4‑(aminomethyl)aniline IC₅₀ value against LOXL2 protein. 0.047 mM (47 µM). View Source
- [3] BindingDB BDBM50561027 / CHEMBL4746321. Inhibition of EGFR using ATF‑2 as substrate after 1 hr by radiometric based ELISA. IC₅₀: 406 nM. 2022. View Source
